2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide
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Overview
Description
2-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chloro group at the 2-position, a fluoro group at the 3-position of the phenyl ring, and a carboxamide group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group at the 2-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Chloro-N-(4-methylphenyl)pyrimidine-5-carboxamide
2-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide
2-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-6-carboxamide
Uniqueness: 2-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features may result in different chemical and biological properties.
Properties
CAS No. |
2408966-32-3 |
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Molecular Formula |
C12H9ClFN3O |
Molecular Weight |
265.7 |
Purity |
95 |
Origin of Product |
United States |
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